molecular formula C12H16FNO3S B6579952 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine CAS No. 1156192-46-9

1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine

Cat. No. B6579952
CAS RN: 1156192-46-9
M. Wt: 273.33 g/mol
InChI Key: ZFXDYWNEJTVZCF-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-4-methoxypiperidine (FBMMP) is an organic compound composed of a benzene ring with a sulfonyl group and a piperidine ring with a methoxy group. It is a versatile synthetic intermediate used in the production of pharmaceuticals, agrochemicals, surfactants, and other organic compounds. FBMMP has been studied extensively for its potential applications in medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. In organic synthesis, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of organic compounds, including dyes, surfactants, and polymers. In material science, 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has been used to synthesize a variety of nanomaterials, including nanotubes and nanowires.

Mechanism of Action

Target of Action

It’s structurally related to 4-fluorobenzenesulfonyl chloride , which is known to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . This suggests that the compound might interact with similar biological targets.

Mode of Action

Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets through covalent bonding . The strong electron-withdrawing property of its fluoride atom could play a crucial role in this interaction .

Biochemical Pathways

Given the potential for covalent attachment to biological targets , it’s plausible that the compound could influence a variety of biochemical pathways depending on the nature of these targets.

Result of Action

Based on its potential for covalent attachment to biological targets , it’s plausible that the compound could induce significant changes in the function of these targets, leading to downstream effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine has several advantages for use in laboratory experiments. It is inexpensive and readily available. It is also a highly efficient reagent, with high yields and low levels of impurities. However, it is important to note that 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine is a relatively unstable compound and must be handled with care. It is also susceptible to hydrolysis and should be stored in a cool, dry place.

Future Directions

Given its versatility and potential applications, there are numerous future directions for 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine. One potential direction is to explore its use as a catalyst in other organic synthesis reactions. Another potential direction is to investigate its potential applications in material science, such as the synthesis of nanomaterials. Finally, further research could be conducted to explore the biochemical and physiological effects of 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine.

Synthesis Methods

1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine is synthesized by reacting 4-fluorobenzene-sulfonyl chloride with 4-methoxypiperidine in the presence of a base such as pyridine or triethylamine. This reaction produces 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine in high yields and with low levels of impurities. The reaction can be carried out in a variety of solvents, including dichloromethane, acetonitrile, and toluene.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c1-17-11-6-8-14(9-7-11)18(15,16)12-4-2-10(13)3-5-12/h2-5,11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXDYWNEJTVZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Fluorophenyl)sulfonyl)-4-methoxypiperidine

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